2-({[2,3,5,6-Tetrafluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)cyclopenta-1,3-Diene-1-Carboxylic Acid
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Overview
Preparation Methods
The synthesis of 2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high tolerance for various functional groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various acids or bases to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that catalyzes a key step in the de novo synthesis of pyrimidines . By inhibiting DHODH, the compound can reduce the proliferation of rapidly dividing cells, which is beneficial in conditions such as cancer and autoimmune diseases. The molecular targets and pathways involved include the binding of the compound to the active site of DHODH, thereby blocking its activity.
Comparison with Similar Compounds
Similar compounds to 2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID include other DHODH inhibitors and fluorinated biphenyl derivatives. Some examples are:
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: The active metabolite of leflunomide, also used for treating autoimmune diseases.
Fluorinated biphenyls: Compounds with similar structures that may have different functional groups attached, leading to variations in their chemical and biological properties.
The uniqueness of 2-({[2,3,5,6-TETRAFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENTA-1,3-DIENE-1-CARBOXYLIC ACID lies in its specific combination of fluorinated biphenyl and cyclopentadiene structures, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H10F7NO4 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-[[2,3,5,6-tetrafluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H10F7NO4/c21-13-12(8-3-1-4-9(7-8)32-20(25,26)27)14(22)16(24)17(15(13)23)28-18(29)10-5-2-6-11(10)19(30)31/h1-5,7H,6H2,(H,28,29)(H,30,31) |
InChI Key |
ULMUPVXFUDHRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1C(=O)O)C(=O)NC2=C(C(=C(C(=C2F)F)C3=CC(=CC=C3)OC(F)(F)F)F)F |
Origin of Product |
United States |
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